molecular formula C20H16N4O5S2 B11128690 2-{(E)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

2-{(E)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11128690
M. Wt: 456.5 g/mol
InChI Key: GXAOBPMXBDEJNY-LZYBPNLTSA-N
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Description

2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole group, a thiazolidine ring, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. The key steps often include:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde and an acid catalyst.

    Synthesis of the Thiazolidine Ring: This involves the reaction of a thiourea derivative with an α-haloketone.

    Formation of the Oxazole Ring: This can be synthesized through the cyclization of an α-haloketone with an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxole and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds containing the benzodioxole group, such as safrole and piperonyl butoxide.

    Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used in diabetes treatment.

    Oxazole Derivatives: Compounds such as oxazepam, a medication used for anxiety.

Uniqueness

What sets 2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE apart is its combination of these three distinct functional groups in a single molecule

Properties

Molecular Formula

C20H16N4O5S2

Molecular Weight

456.5 g/mol

IUPAC Name

2-[(E)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H16N4O5S2/c21-9-13-19(23-3-5-26-6-4-23)29-17(22-13)8-16-18(25)24(20(30)31-16)10-12-1-2-14-15(7-12)28-11-27-14/h1-2,7-8H,3-6,10-11H2/b16-8+

InChI Key

GXAOBPMXBDEJNY-LZYBPNLTSA-N

Isomeric SMILES

C1COCCN1C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C#N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C#N

Origin of Product

United States

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